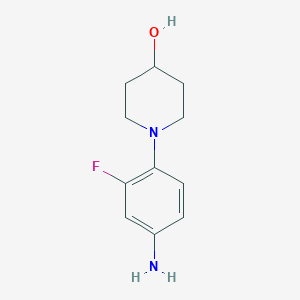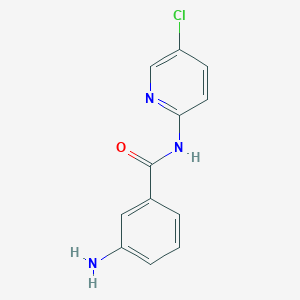
1-Bromo-5-methyl-2-n-pentyloxybenzene
Overview
Description
1-Bromo-5-methyl-2-n-pentyloxybenzene, or 1-Br-5-Me-2-n-pentyloxybenzene, is a synthetic compound used in a variety of scientific research applications. It is a member of the benzene family, a group of organic compounds with a six-carbon ring structure. 1-Br-5-Me-2-n-pentyloxybenzene is used in laboratory experiments to study its biochemical and physiological effects. Its synthesis method is also of interest to researchers.
Scientific Research Applications
Polymer Synthesis
Halogenated aromatic compounds, similar to 1-Bromo-5-methyl-2-n-pentyloxybenzene, have been utilized in the synthesis of polymers. For instance, Uhrich et al. (1992) discussed the one-pot synthesis of hyperbranched polyethers from 5-(Bromomethyl)-1,3-dihydroxybenzene, highlighting the role of brominated compounds in facilitating polymerization through both O-alkylation and C-alkylation processes (Uhrich, Hawker, Fréchet, & Turner, 1992). This application demonstrates the utility of brominated aromatic compounds in developing polymers with specific structural features, including a high number of functional groups for further modification.
Supramolecular Chemistry
In supramolecular chemistry, brominated aromatic compounds are employed in the study of solute-solvent interactions and complexation dynamics. Zheng et al. (2005) used two-dimensional infrared vibrational echo spectroscopy to investigate the equilibrium dynamics of phenol complexation to benzene, revealing how bromination affects the stability and dissociation time of these complexes (Zheng, Kwak, Asbury, Chen, Piletic, & Fayer, 2005). This research underscores the importance of brominated compounds in understanding fast chemical exchange processes.
Environmental Studies
Brominated flame retardants, including bromobenzene derivatives, have been analyzed in various environmental matrices to understand their distribution, bioaccumulation, and potential ecological impacts. Studies by Verreault et al. (2007) on glaucous gulls from the Norwegian Arctic identified several unregulated brominated flame retardants, providing insights into their environmental presence and the need for monitoring beyond commonly studied polybrominated diphenyl ethers (Verreault, Gebbink, Gauthier, Gabrielsen, & Letcher, 2007).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, brominated aromatic compounds serve as precursors or intermediates in various reactions. For example, Goodman and Detty (2004) explored selenoxides as catalysts for the activation of hydrogen peroxide, employing sodium bromide and hydrogen peroxide for the bromination of organic substrates. This study showcases the utility of brominated compounds in facilitating specific transformations in organic synthesis (Goodman & Detty, 2004).
properties
IUPAC Name |
2-bromo-4-methyl-1-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-10(2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTAUNCIMUGZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)


![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)


![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)